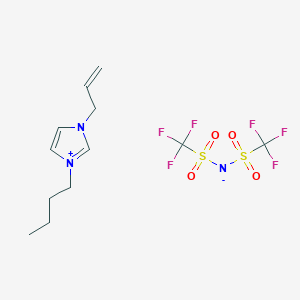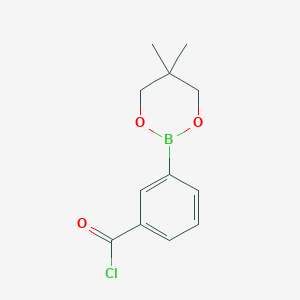![molecular formula C16H12ClN5O3 B12497264 N-(4-chlorophenyl)-5-[(E)-(2,4-dihydroxyphenyl)diazenyl]-1H-imidazole-4-carboxamide](/img/structure/B12497264.png)
N-(4-chlorophenyl)-5-[(E)-(2,4-dihydroxyphenyl)diazenyl]-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an imidazole ring, and a hydrazone moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with an amine derivative.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the imidazole ring.
Formation of the Hydrazone Moiety: This involves the reaction of the imidazole derivative with a hydrazine compound under controlled conditions to form the hydrazone linkage.
Final Assembly: The final step involves the coupling of the hydrazone-imidazole intermediate with a suitable carboxamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorophenyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydrazone moiety is particularly important for its binding affinity, while the imidazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide
- 2-(4-chlorophenoxy)-N’-isopropylacetohydrazide
Uniqueness
N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide is unique due to its combination of a chlorophenyl group, an imidazole ring, and a hydrazone moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C16H12ClN5O3 |
|---|---|
Molecular Weight |
357.75 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-[(2,4-dihydroxyphenyl)diazenyl]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C16H12ClN5O3/c17-9-1-3-10(4-2-9)20-16(25)14-15(19-8-18-14)22-21-12-6-5-11(23)7-13(12)24/h1-8,23-24H,(H,18,19)(H,20,25) |
InChI Key |
WBGACQFZSKXYFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(N=CN2)N=NC3=C(C=C(C=C3)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphtho[1,2-b]benzofuran-7-ylboronic acid](/img/structure/B12497194.png)

![5-[[2-[(2-Chlorophenyl)methoxy]-1-naphthalenyl]methylene]-2,4-imidazolidinedione](/img/structure/B12497208.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12497209.png)
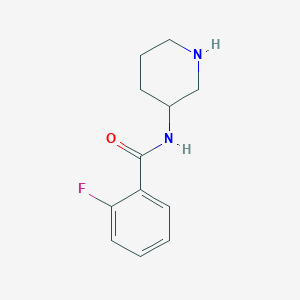
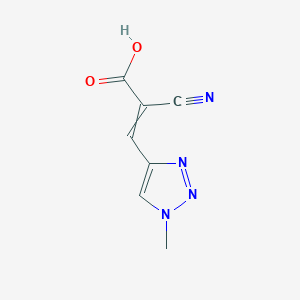
![5-{2-Amino-4-chloropyrrolo[2,3-D]pyrimidin-7-YL}-2-(hydroxymethyl)oxolan-3-OL](/img/structure/B12497220.png)
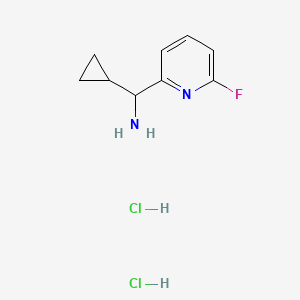
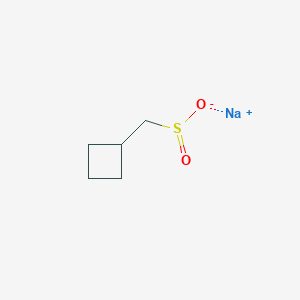
![Ethyl 3-{[(2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497237.png)
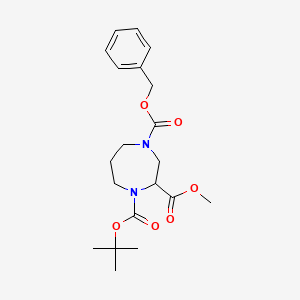
![5-[({2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497241.png)
